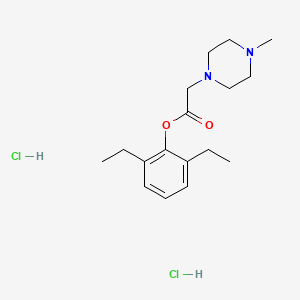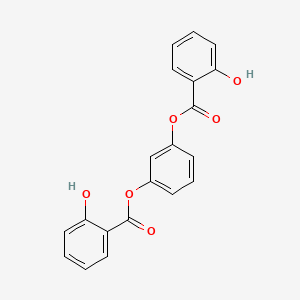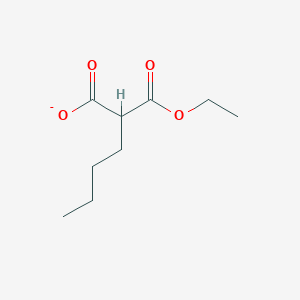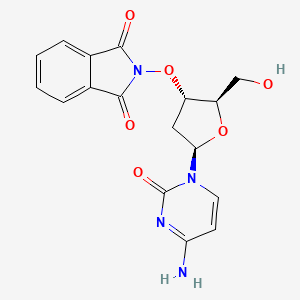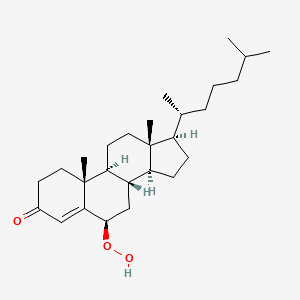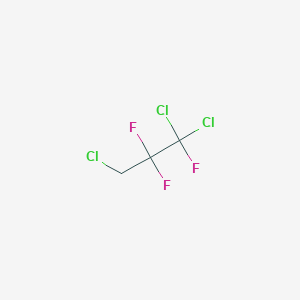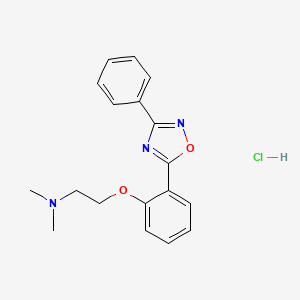![molecular formula C17H19NO B14751471 (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol CAS No. 1669-56-3](/img/structure/B14751471.png)
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a dimethylamino group attached to a phenyl ring, which is conjugated with a phenylprop-2-en-1-ol moiety. The presence of the (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction proceeds through the formation of an intermediate β-hydroxy ketone, which is subsequently dehydrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets. The conjugated double bond system may also play a role in its reactivity and interaction with enzymes and receptors.
類似化合物との比較
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol.
Acetophenone: Another precursor used in the synthesis.
4-(dimethylamino)phenyl acrylate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific (Z)-configuration and the presence of both dimethylamino and phenylprop-2-en-1-ol moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1669-56-3 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C17H19NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13,17,19H,1-2H3/b13-10- |
InChIキー |
UTEGROOMJASZAW-RAXLEYEMSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C(C2=CC=CC=C2)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


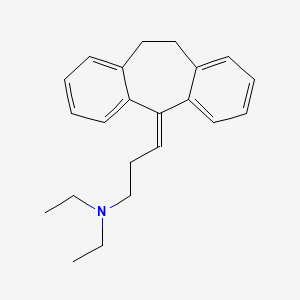
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
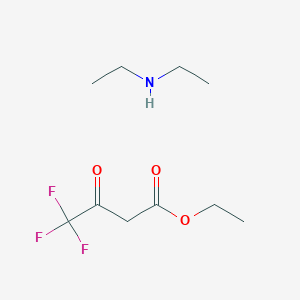
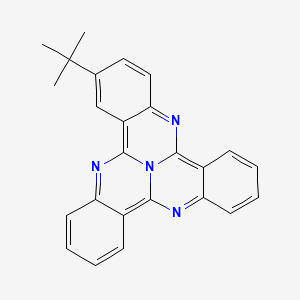
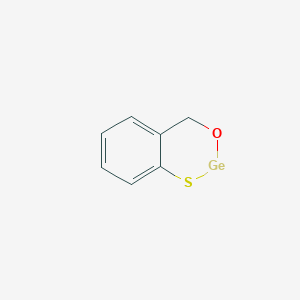
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
